3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to a thioether linkage, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the following steps:
Preparation of 3,4-dichlorobenzyl chloride: This can be achieved by the chlorination of 3,4-dichlorotoluene using thionyl chloride.
Formation of the thioether linkage: The 3,4-dichlorobenzyl chloride is then reacted with sodium thiolate to form 3,4-dichlorobenzyl thiol.
Cyclization to form the triazole ring: The final step involves the reaction of 3,4-dichlorobenzyl thiol with ethyl isothiocyanate and hydrazine hydrate under reflux conditions to form the desired triazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Thiol
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial or antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-dichlorobenzyl)thio]-4,5-diisopropyl-4H-1,2,4-triazole
- 3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3,4-DICHLOROBENZYL (5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its specific substitution pattern on the triazole ring and the presence of the 3,4-dichlorobenzyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-ethyl-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3S/c1-3-11-15-16-12(17(11)2)18-7-8-4-5-9(13)10(14)6-8/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRCPELXTNEMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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